Welcome to the BenchChem Online Store!
molecular formula C6H4ClNO3 B015424 2-Chloro-5-nitrophenol CAS No. 619-10-3

2-Chloro-5-nitrophenol

Cat. No. B015424
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531553B2

Procedure details

2-Chloro-5-nitroanisole (9.7 g, 49.1 mmol) in HOAc (78 mL) and 48% HBr (97 mL) was heated for 18 h at 140° C. The reaction was cooled to RT, diluted with ice water, and extracted with EtOAc once the ice had melted. The organic layer was brine-washed 4×, dried over Na2SO4, filtered, concentrated, and dried under vacuum to yield the title compound as yellow-light brown solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11]C>CC(O)=O.Br>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
78 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
97 mL
Type
solvent
Smiles
Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc once the ice
WASH
Type
WASH
Details
washed 4×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.